![molecular formula C156H324Si5 B14242166 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) CAS No. 204711-81-9](/img/structure/B14242166.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to long hydrocarbon chains. It is primarily used in advanced material science and nanotechnology due to its unique properties.
Métodos De Preparación
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of silanetetrayl derivatives, followed by the introduction of tridodecylsilane groups through hydrosilylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the hydrocarbon chains are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and nanostructures.
Biology: The compound’s unique properties make it useful in the development of biosensors and drug delivery systems.
Medicine: It is explored for its potential in targeted drug delivery and imaging applications.
Industry: The compound is used in the production of high-performance coatings and adhesives due to its stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The compound’s hydrophobic nature allows it to penetrate lipid bilayers, facilitating the transport of drugs or other molecules into cells. The pathways involved include endocytosis and passive diffusion, depending on the specific application.
Comparación Con Compuestos Similares
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) can be compared with other organosilicon compounds such as:
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Polydimethylsiloxane: A widely used silicon-based organic polymer known for its flexibility and hydrophobic properties. The uniqueness of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) lies in its complex structure and the presence of long hydrocarbon chains, which impart unique physical and chemical properties not found in simpler organosilicon compounds.
Propiedades
Número CAS |
204711-81-9 |
|---|---|
Fórmula molecular |
C156H324Si5 |
Peso molecular |
2340.7 g/mol |
Nombre IUPAC |
tetrakis(3-tridodecylsilylpropyl)silane |
InChI |
InChI=1S/C156H324Si5/c1-13-25-37-49-61-73-85-97-109-121-137-157(138-122-110-98-86-74-62-50-38-26-14-2,139-123-111-99-87-75-63-51-39-27-15-3)149-133-153-161(154-134-150-158(140-124-112-100-88-76-64-52-40-28-16-4,141-125-113-101-89-77-65-53-41-29-17-5)142-126-114-102-90-78-66-54-42-30-18-6,155-135-151-159(143-127-115-103-91-79-67-55-43-31-19-7,144-128-116-104-92-80-68-56-44-32-20-8)145-129-117-105-93-81-69-57-45-33-21-9)156-136-152-160(146-130-118-106-94-82-70-58-46-34-22-10,147-131-119-107-95-83-71-59-47-35-23-11)148-132-120-108-96-84-72-60-48-36-24-12/h13-156H2,1-12H3 |
Clave InChI |
MDNVFXOACIZAIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCC[Si](CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)(CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


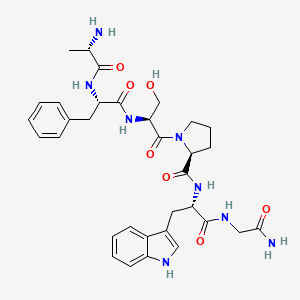
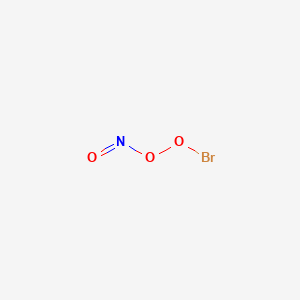
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
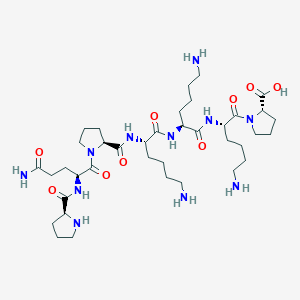
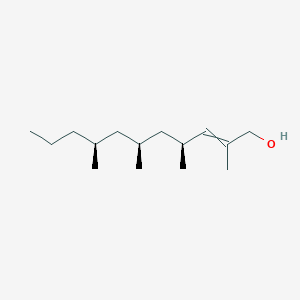
![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

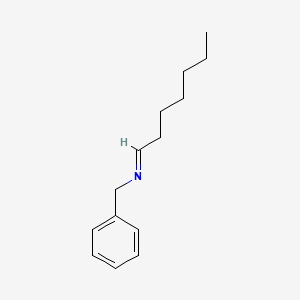

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
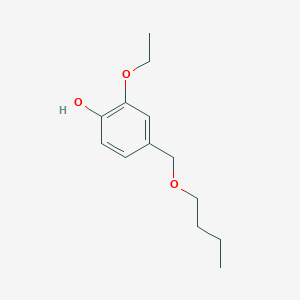
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
